SN 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The term “SN 2” refers to a type of nucleophilic substitution reaction in organic chemistry. The “SN” stands for “substitution nucleophilic,” and the “2” indicates that the rate-determining step involves two molecules. This reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group, resulting in an inversion of configuration .
Preparation Methods
The SN 2 reaction can be carried out using various synthetic routes and reaction conditions. The nucleophile, which is an electron-rich species, attacks the electrophilic carbon atom, displacing the leaving group. Common nucleophiles include hydroxide ions, alkoxides, and amines. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, which do not solvate the nucleophile strongly, allowing it to remain reactive .
Chemical Reactions Analysis
The SN 2 reaction is a type of nucleophilic substitution reaction. It involves the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. This reaction proceeds through a backside attack, leading to an inversion of configuration at the carbon center. Common reagents include alkyl halides and nucleophiles such as hydroxide ions, cyanide ions, and alkoxides. The major products formed are the substituted compounds where the nucleophile has replaced the leaving group .
Scientific Research Applications
The SN 2 reaction is widely used in scientific research and industrial applications. In chemistry, it is employed to synthesize a variety of organic compounds, including alcohols, ethers, and nitriles. In biology, this compound reactions are involved in the modification of biomolecules, such as the methylation of DNA. In medicine, these reactions are used in the synthesis of pharmaceuticals and other bioactive compounds. Industrially, this compound reactions are utilized in the production of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of the SN 2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group. This backside attack leads to the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. The transition state of the reaction is characterized by a pentacoordinated carbon atom with partial bonds to both the nucleophile and the leaving group .
Comparison with Similar Compounds
The SN 2 reaction can be compared with the SN 1 reaction, another type of nucleophilic substitution reaction. The key difference between the two is that the SN 1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, while the this compound reaction occurs in a single, concerted step. The this compound reaction is favored by primary alkyl halides and strong nucleophiles, whereas the SN 1 reaction is favored by tertiary alkyl halides and weak nucleophiles .
Similar compounds and reactions include:
- SN 1 reaction
- E2 elimination reaction
- E1 elimination reaction
Each of these reactions has its own unique characteristics and conditions under which it is favored, highlighting the versatility and specificity of the this compound reaction in organic synthesis .
Biological Activity
The compound "SN 2" refers to various organotin compounds, particularly those with a specific structural configuration that influences their biological activity. Organotin compounds, including those with dithiocarbamate ligands, have been extensively studied for their pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Organotin compounds typically consist of tin atoms bonded to organic groups. The biological activity of these compounds is often attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. The mechanism of action may involve:
- Binding to Sulfhydryl Groups : The tin atom can bind to sulfhydryl groups in proteins, leading to conformational changes that affect protein function and stability .
- Induction of Oxidative Stress : Organotins can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis in cancer cells .
- Antioxidant Properties : Some organotin complexes exhibit antioxidant activity, which can mitigate oxidative stress in cells .
Anticancer Activity
Recent studies have demonstrated that certain organotin complexes show significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cells. Notably, complexes containing the 2,6-dialkylphenol fragment have shown promising results in inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .
Antifungal Activity
Organotin compounds have also been evaluated for their antifungal properties. For instance, studies have shown that specific organotin dithiocarbamate complexes exhibit biocidal activity against various fungal strains such as Aspergillus flavus and Penicillium citrinum. The structural variations in these compounds significantly impact their efficacy against fungal pathogens .
Antibacterial Activity
The antibacterial effects of organotin compounds have been documented in several studies. For example, certain complexes have demonstrated effectiveness against Gram-positive bacteria like Streptococcus mutans and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .
Table 1: Summary of Biological Activities of this compound Compounds
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLZNTYMDOPBSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336631 |
Source
|
Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823218-99-1 |
Source
|
Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.